molecular formula C15H23NO4S2 B2925563 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine CAS No. 1797696-90-2

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine

Cat. No.: B2925563
CAS No.: 1797696-90-2
M. Wt: 345.47
InChI Key: GBGGGOKSYFNIFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their high ring-strain energy, strong molecular rigidity, and satisfactory stability

Preparation Methods

Synthetic Routes and Reaction Conditions

. This reaction typically requires ultraviolet light to initiate the cycloaddition process. The reaction conditions often involve the use of a solvent such as dichloromethane and a photosensitizer to facilitate the reaction.

Industrial Production Methods

Industrial production methods for azetidines are less common due to the challenges associated with their synthesis. advancements in reaction protocols and the discovery of new methods have made it possible to produce azetidines on a larger scale. These methods often involve optimizing reaction conditions to improve yield and reduce the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s high ring-strain energy and molecular rigidity allow it to interact with enzymes and receptors, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Isobutylsulfonyl)-1-(phenethylsulfonyl)azetidine is unique due to its specific substitution pattern and the presence of both isobutylsulfonyl and phenethylsulfonyl groups.

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)-1-(2-phenylethylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-13(2)12-21(17,18)15-10-16(11-15)22(19,20)9-8-14-6-4-3-5-7-14/h3-7,13,15H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGGGOKSYFNIFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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